molecular formula C6H3F5N2O B1461114 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2092549-06-7

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B1461114
CAS RN: 2092549-06-7
M. Wt: 214.09 g/mol
InChI Key: DQEFXQCWPCTORJ-UHFFFAOYSA-N
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Description

“1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde” is a compound that contains both difluoromethyl and trifluoromethyl groups . These groups are known to play crucial roles in life science and materials science-related applications .


Synthesis Analysis

The synthesis of such compounds often involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A novel synthesis strategy has been developed that uses common reaction conditions to transform a collection of simple building blocks into complex molecules bearing a terminal difluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups . The C–F bond is the strongest single bond in organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the functionalization of the C–F bond . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the presence of the difluoromethyl and trifluoromethyl groups . The C–F bond is the strongest single bond in organic compounds .

Future Directions

The future directions in the research of this compound could involve further exploration of the C–F bond activation in organic synthesis . There could also be potential applications of this compound in pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O/c7-5(8)13-3(2-14)1-4(12-13)6(9,10)11/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEFXQCWPCTORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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